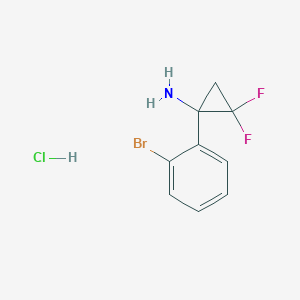
1-(2-Bromophenyl)-2,2-difluorocyclopropan-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(2-Bromophenyl)-2,2-difluorocyclopropan-1-amine;hydrochloride” is a complex organic molecule. It contains a bromophenyl group, a difluorocyclopropane group, and an amine group . Bromophenols are organic compounds consisting of hydroxyl groups and bromine atoms bonded to a benzene ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, bromophenols can be produced by electrophilic halogenation of phenol with bromine . Additionally, substituted 2-bromo phenols can be synthesized by heating substituted cyclohexanones in neat diethyl dibromo-malonate .Wissenschaftliche Forschungsanwendungen
Environmental Persistence and Toxicity
Research on hydrochlorofluorocarbons (HCFCs) and brominated compounds indicates these substances can have significant environmental and health impacts due to their persistence and toxicity. For instance, studies have linked HCFC exposure to liver disease and identified potential hepatotoxic intermediates similar to those formed by halothane, a well-known hepatotoxic agent (Hoet et al., 1997). These findings underscore the importance of assessing the environmental persistence and potential toxic effects of bromo-fluoro compounds on human health and ecosystems.
Occupational Hazards
The replacement of chlorofluorocarbons (CFCs) with compounds like 2-bromopropane has led to occupational health concerns, including reproductive and hematopoietic toxicity (Kim et al., 1999). This suggests that workers handling similar bromo-fluoro compounds may be at risk, emphasizing the need for rigorous safety measures and exposure limits in industrial settings.
Potential for Bioaccumulation
Studies on brominated flame retardants (BFRs) and polyhalogenated compounds (PHCs) in indoor environments indicate these substances can accumulate in dust and air, leading to human exposure through inhalation and ingestion (Takigami et al., 2009). The potential bioaccumulation and biomagnification of bromo-fluoro compounds warrant further investigation into their environmental fate and impact on human health.
Implications for Human Health
Research on the metabolism and toxicity of halogenated compounds, including those with bromine and fluorine atoms, highlights the complex interactions between these chemicals and biological systems. For example, the metabolism of halothane to form reactive intermediates that can bind to proteins and DNA (Cohen et al., 1975) underscores the potential for similar bromo-fluoro compounds to undergo biotransformation, leading to adverse health effects.
Wirkmechanismus
Mode of Action
It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura coupling reactions . This type of reaction involves the formation of carbon-carbon bonds and is widely used in organic chemistry .
Pharmacokinetics
Pharmacokinetics refers to how the body affects a specific drug after administration through the mechanisms of absorption and distribution, as well as the chemical changes of the substance in the body (e.g. by metabolic enzymes such as cytochrome P450 enzymes), and the effects and routes of excretion of the metabolites of the drug .
Eigenschaften
IUPAC Name |
1-(2-bromophenyl)-2,2-difluorocyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF2N.ClH/c10-7-4-2-1-3-6(7)8(13)5-9(8,11)12;/h1-4H,5,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBLIULXZPLGKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)(C2=CC=CC=C2Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraen-11-yl}prop-2-en-1-one](/img/structure/B2839988.png)
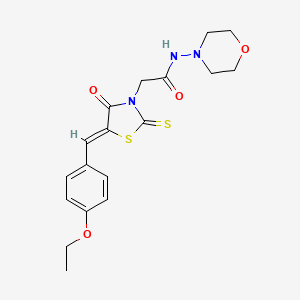
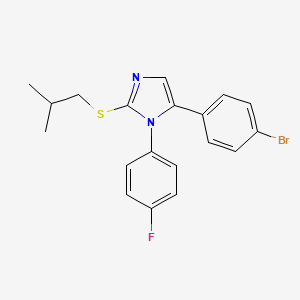
![4-((1-propyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride](/img/structure/B2839993.png)
![2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2839995.png)
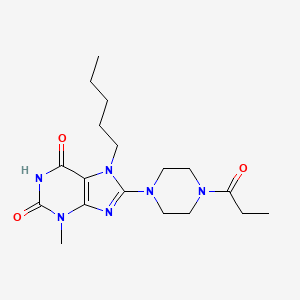

![2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2840000.png)

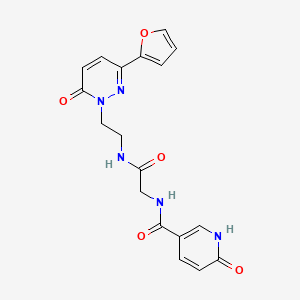
![3-Cyclopropyl-1-[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2840006.png)
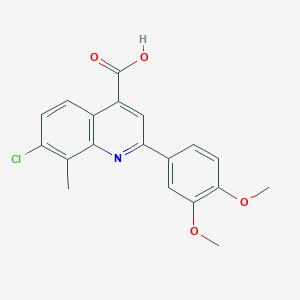
![3-butyl-9-(2,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2840010.png)
